molecular formula C18H19N5O B12170137 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12170137
M. Wt: 321.4 g/mol
InChI Key: OBFANYDIMUJLSI-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tetrazole ring attached to a phenyl group, which is further connected to a benzamide moiety with a butyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nitric acid, halogens; reactions are often conducted in the presence of a catalyst or under acidic conditions.

Major Products Formed

    Oxidation: Tetrazole N-oxides

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules . This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, resulting in therapeutic effects.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

4-butyl-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H19N5O/c1-2-3-6-14-9-11-15(12-10-14)18(24)20-16-7-4-5-8-17(16)23-13-19-21-22-23/h4-5,7-13H,2-3,6H2,1H3,(H,20,24)

InChI Key

OBFANYDIMUJLSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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